molecular formula C5H9N3S B13508035 (S)-4-(1-Aminoethyl)thiazol-2-amine

(S)-4-(1-Aminoethyl)thiazol-2-amine

Cat. No.: B13508035
M. Wt: 143.21 g/mol
InChI Key: XHRDXPTWYNDGKL-VKHMYHEASA-N
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Description

(S)-4-(1-Aminoethyl)thiazol-2-amine is a chiral thiazole derivative characterized by a thiazole core substituted with a 1-aminoethyl group at the 4-position and an amine at the 2-position. The stereochemistry of the aminoethyl group (S-configuration) may influence its biological activity, solubility, and binding affinity compared to non-chiral analogs. Thiazole derivatives are widely studied for their diverse pharmacological applications, including anti-inflammatory, antimicrobial, and enzyme-inhibitory properties .

Properties

Molecular Formula

C5H9N3S

Molecular Weight

143.21 g/mol

IUPAC Name

4-[(1S)-1-aminoethyl]-1,3-thiazol-2-amine

InChI

InChI=1S/C5H9N3S/c1-3(6)4-2-9-5(7)8-4/h2-3H,6H2,1H3,(H2,7,8)/t3-/m0/s1

InChI Key

XHRDXPTWYNDGKL-VKHMYHEASA-N

Isomeric SMILES

C[C@@H](C1=CSC(=N1)N)N

Canonical SMILES

CC(C1=CSC(=N1)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-4-(1-Aminoethyl)thiazol-2-amine typically involves the reaction of thiazole derivatives with amines under controlled conditions. One common method involves the use of (S)-4-chlorothiazole-2-amine as a starting material, which is then reacted with an appropriate amine to introduce the aminoethyl group. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol, at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(S)-4-(1-Aminoethyl)thiazol-2-amine can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The thiazole ring can be reduced under specific conditions to yield dihydrothiazole derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include oxo derivatives, dihydrothiazole derivatives, and various substituted thiazole compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

(S)-4-(1-Aminoethyl)thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and as a building block for advanced materials.

Mechanism of Action

The mechanism of action of (S)-4-(1-Aminoethyl)thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The exact mechanism depends on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Diversity and Physicochemical Properties

Key structural analogs differ in substituents at the 4-position of the thiazole ring. A comparison of physicochemical properties is summarized below:

Table 1: Physicochemical Properties of Thiazol-2-amine Derivatives
Compound Name Substituent Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Applications/Activities References
4-(p-Tolyl)thiazol-2-amine 4-Methylphenyl 190.26 115–213 72–88 MMP inhibition
4-(4-Nitrophenyl)thiazol-2-amine 4-Nitrophenyl 221.25* 118–286 46–92
4-(4-Chlorophenyl)thiazol-2-amine 4-Chlorophenyl 210.68 Antioxidant, antidiabetic
4-(4-Bromophenyl)thiazol-2-amine 4-Bromophenyl 255.13 65–190 65–85 Antimicrobial
4-(4-Chlorothiophen-2-yl)thiazol-2-amine 4-Chlorothiophene 45–59 COX/LOX inhibition
4-Methyl-1,3-thiazol-2-amine Methyl 114.16

*Calculated based on molecular formula.

Key Observations :

  • Electron-withdrawing substituents (e.g., nitro in 4-nitrophenyl derivatives) correlate with higher melting points (up to 286°C) .
  • Bulky aryl groups (e.g., bromophenyl) reduce synthetic yields (e.g., 65% for compound p9 in ).
  • Chiral vs. achiral analogs: The (S)-1-aminoethyl group in the target compound may enhance stereoselective interactions in biological systems compared to planar aryl substituents.

Key Insights :

  • Substituent effects : Nitro and halogenated aryl groups enhance antimicrobial and anti-inflammatory activities .
  • Chiral aminoethyl group: The (S)-configuration may improve target selectivity in enzyme inhibition compared to racemic mixtures or achiral analogs.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (S)-4-(1-Aminoethyl)thiazol-2-amine, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : The synthesis of thiazole derivatives often employs cyclization reactions or Hantzsch thiazole synthesis. For example, refluxing precursors (e.g., α-bromo ketones with thioureas) in ethanol with catalytic acetic acid can yield thiazole cores . Optimizing reaction conditions—such as adjusting solvent polarity (e.g., DMF for better solubility), temperature (60–80°C for controlled cyclization), and stoichiometric ratios of reagents—can improve yields. Purification via recrystallization or column chromatography is critical to isolate enantiomerically pure (S)-isomers .

Q. Which spectroscopic techniques are most effective for characterizing the structural purity of this compound?

  • Methodological Answer :

  • NMR Spectroscopy : 1H and 13C NMR confirm regiochemistry and stereochemistry. For instance, characteristic shifts for the thiazole proton (δ 7.2–7.8 ppm) and the chiral (S)-aminoethyl group (δ 1.2–1.5 ppm for CH3) validate structure .
  • Mass Spectrometry (MS) : High-resolution ESI-MS determines molecular weight (e.g., [M+H]+ at m/z 198.08) and fragmentation patterns to confirm functional groups .
  • Infrared (IR) Spectroscopy : Peaks near 3300 cm⁻¹ (N-H stretch) and 1650 cm⁻¹ (C=N/C-S stretches) corroborate amine and thiazole moieties .

Q. What initial biological screening assays are recommended to evaluate the bioactivity of this compound?

  • Methodological Answer :

  • Antimicrobial Activity : Use broth microdilution assays (e.g., MIC against S. aureus or E. coli) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HT-29 colon cancer) to determine IC50 values .
  • Enzyme Inhibition : Fluorescence-based assays targeting COX-2/5-LOX or proteases to assess anti-inflammatory activity .

Advanced Research Questions

Q. How can density functional theory (DFT) be applied to predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model electron density distributions, HOMO-LUMO gaps, and nucleophilic/electrophilic sites. For example, exact-exchange functionals (e.g., Becke’s hybrid) improve accuracy in predicting ionization potentials and bond dissociation energies, aiding in understanding redox behavior . Software like Gaussian or ORCA can simulate vibrational spectra to cross-validate experimental IR data .

Q. What strategies resolve contradictions in reported biological activities across different studies?

  • Methodological Answer :

  • Dose-Response Curves : Re-evaluate IC50/MIC values across multiple concentrations to account for non-linear effects .
  • Structural Analog Comparison : Test derivatives (e.g., 4-(4-bromophenyl)thiazol-2-amine) to isolate substituent effects on activity .
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm target engagement (e.g., COX-2 inhibition) and rule off-target effects .

Q. How does X-ray crystallography aid in elucidating the binding modes of this compound with target proteins?

  • Methodological Answer : Co-crystallization with enzymes (e.g., epoxide hydrolases) reveals ligand-protein interactions. For example, qFit-ligand modeling identifies multiple conformers of thiazole derivatives within electron density maps, clarifying binding poses and occupancy ratios . Refinement tools like PHENIX improve resolution (<2.0 Å) to map hydrogen bonds between the aminoethyl group and catalytic residues .

Q. What in silico approaches are used to model structure-activity relationships (SAR) for thiazole derivatives?

  • Methodological Answer :

  • Molecular Docking : AutoDock Vina or Glide simulates binding affinities to targets like COX-2. For example, the (S)-enantiomer may show stronger π-π stacking with Phe residues than the (R)-form .
  • QSAR Modeling : Partial least squares (PLS) regression correlates descriptors (e.g., logP, polar surface area) with bioactivity. Hammett constants for substituents predict electron-withdrawing/donating effects on potency .
  • ADME Prediction : SwissADME estimates bioavailability, BBB penetration, and metabolic stability to prioritize analogs for synthesis .

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